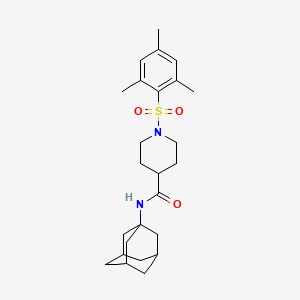
3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone, also known as DMQD, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, as well as the activity of histone deacetylases, enzymes involved in gene expression. 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone has also been shown to disrupt mitochondrial function and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the disruption of mitochondrial function. 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone in lab experiments is its versatility, as it can be used in a variety of applications, including drug discovery and chemical biology. 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of using 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone is its potential toxicity, as it has been shown to exhibit cytotoxic effects in some cell lines.
Future Directions
There are many potential future directions for the research and development of 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone. One area of focus could be the development of 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another area of focus could be the development of 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone-based fluorescent probes for the detection of metal ions and other molecules. Additionally, further research could be conducted to better understand the mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone and its potential applications in other fields, such as materials science and nanotechnology.
In conclusion, 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone is a versatile chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone could lead to the discovery of new drugs and technologies that could have significant impacts on human health and the environment.
Synthesis Methods
3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone can be synthesized using a variety of methods, including the Pictet-Spengler reaction, condensation reaction, and reductive amination. The Pictet-Spengler reaction involves the condensation of an aldehyde and an amine to form a tetrahydroisoquinoline intermediate, which is then oxidized to form 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone. The condensation reaction involves the reaction of an aldehyde and an amine in the presence of a catalyst, while reductive amination involves the reaction of a ketone and an amine in the presence of a reducing agent.
Scientific Research Applications
3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11-9-17-13(10-16-11)15(19)18-8-4-6-12-5-2-3-7-14(12)18/h2-3,5,7,9-10H,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTKBPXVGFSQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477940.png)

![Ethyl 4-[4-[[4-(difluoromethylsulfanyl)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477954.png)
![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477958.png)

![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B7477973.png)
![1-[(2-chlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477976.png)

![[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477986.png)

![N-[3-(1-adamantylamino)-3-oxopropyl]benzamide](/img/structure/B7477997.png)


![N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)